o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride properties
o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride properties
An In-Depth Technical Guide to o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA HCl)
Introduction: The Quintessential Reagent for Carbonyl Analysis
In the landscape of modern analytical chemistry, the precise and sensitive quantification of carbonyl compounds—aldehydes and ketones—is paramount. These molecules are ubiquitous, acting as key biomarkers in metabolomics, flavor and fragrance components, and environmental pollutants.[1][2] However, their direct analysis is often hampered by issues of polarity, thermal instability, and poor chromatographic performance. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA HCl), also known as the Florox reagent, has emerged as a cornerstone derivatization agent to overcome these challenges.[3][4]
This guide provides an in-depth exploration of PFBHA HCl, moving beyond simple protocols to explain the underlying chemical principles and field-proven insights that enable researchers to harness its full potential. Unlike traditional methods using reagents like 2,4-dinitrophenylhydrazine (DNPH), PFBHA offers distinct advantages, including quantitative reactions, high thermal stability of its derivatives, and the elimination of time-consuming cleanup steps, making it exceptionally suited for sensitive gas chromatography (GC) and liquid chromatography (LC) applications.
Core Physicochemical Properties
The efficacy of PFBHA HCl as a derivatization agent is rooted in its unique molecular structure. The pentafluorobenzyl group is a powerful electrophore, making its derivatives highly responsive to electron capture detection (ECD) in GC, a technique capable of reaching femtogram-level sensitivity. This high degree of fluorination also enhances the stability and volatility of the resulting oxime derivatives.[5]
| Property | Value | Source(s) |
| Synonyms | PFBHA·HCl, Florox reagent | [3][6] |
| CAS Number | 57981-02-9 | [5][7] |
| Molecular Formula | C₇H₄F₅NO · HCl | [5] |
| Molecular Weight | 249.57 g/mol | [5][8] |
| Appearance | White powder or crystalline solid | [5][9] |
| Melting Point | 212-218 °C; 227 °C (sublimes) | [10] |
| Solubility | Soluble in water (e.g., 50 mg/mL) and polar solvents | [5][6][11] |
| Purity | ≥98% to ≥99.0% (analytical/derivatization grade) | [10] |
The Chemistry of Derivatization: Mechanism and Stereoisomerism
The core function of PFBHA is its reaction with the carbonyl carbon of aldehydes and ketones to form a stable O-pentafluorobenzyl oxime. This process transforms a polar, often non-volatile analyte into a less polar, thermally stable derivative suitable for chromatographic analysis.[1]
Mechanism of Oxime Formation
The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the hydroxylamine group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the final oxime product.[12][13] The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbon more electrophilic.[14]
Caption: Mechanism of PFBHA derivatization with a carbonyl compound.
Causality of Stereoisomer Formation
A critical aspect of PFBHA derivatization is the formation of two geometric isomers, syn (E) and anti (Z), for most aldehydes and unsymmetrical ketones.[14][15] These isomers arise from the restricted rotation around the C=N double bond. They often exhibit different chromatographic retention times and can be resolved on many standard GC columns.[15] For quantitative analysis, it is imperative to account for both isomers. This is typically achieved by summing the peak areas of the two isomer peaks for each analyte.[15] The ratio between the isomers is generally constant under consistent reaction conditions, ensuring the reproducibility of the method.[15]
Core Application: GC-MS Analysis of Carbonyls in Aqueous Media
The derivatization of carbonyls with PFBHA is a well-established technique that converts aldehydes and ketones into stable oxime derivatives, enhancing chromatographic performance and detection sensitivity for GC-MS analysis.[1] This protocol is particularly relevant for analyzing complex matrices in drug development, metabolomics, and environmental testing.[1][3][5]
Expert Insight: Why PFBHA Excels for GC-MS
-
Enhanced Volatility & Thermal Stability: The PFBHA moiety masks the polar carbonyl group, decreasing the boiling point and preventing thermal degradation of the analyte in the hot GC inlet.[5]
-
Superior Sensitivity: The five fluorine atoms make the derivative highly sensitive to Electron Capture Detection (ECD). For Mass Spectrometry (MS), the pentafluorobenzyl group provides a characteristic mass fragment (m/z 181), which is ideal for Selected Ion Monitoring (SIM) for highly selective and sensitive quantification.[15]
-
Improved Chromatography: The derivatives are less polar than the parent carbonyls, leading to more symmetrical peak shapes and better resolution on common non-polar and mid-polar GC columns like those with a 5% phenyl methylpolysiloxane stationary phase (e.g., ZB-5ms).[15]
Step-by-Step Experimental Protocol
This protocol provides a robust framework for the derivatization and analysis of carbonyls in an aqueous sample.
-
Reagent Preparation:
-
Prepare a 20 mg/mL solution of PFBHA HCl in high-purity water. This solution should be prepared fresh for optimal reactivity.
-
-
Sample Preparation:
-
To a 10 mL glass vial, add 1 mL of the aqueous sample.
-
If using internal standards (e.g., isotope-labeled carbonyls), spike them into the sample at this stage.[14]
-
-
Derivatization Reaction:
-
Add 100 µL of the 20 mg/mL PFBHA HCl solution to the sample vial.[14]
-
Causality: To drive the reaction forward, the pH should be slightly acidic. Add a few drops of a strong acid (e.g., 18N H₂SO₄) to catalyze the reaction.[14]
-
Seal the vial and heat at 60 °C for 30-60 minutes. The elevated temperature increases the reaction rate.[13]
-
-
Extraction of Derivatives:
-
After cooling to room temperature, add 1-2 mL of a non-polar solvent like hexane or iso-octane to the vial.
-
Vortex vigorously for 1-2 minutes to extract the PFBHA-oxime derivatives from the aqueous phase into the organic phase.
-
Allow the layers to separate. The top organic layer contains the derivatives.
-
-
Analysis by GC-MS:
-
Transfer the organic layer to an autosampler vial.
-
Inject 1 µL into the GC-MS system.
-
GC Conditions (Example): [15]
-
Column: ZB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: 250 °C, Split (10:1 ratio).
-
Oven Program: Initial 50 °C, ramp 5 °C/min to 180 °C, then ramp 25 °C/min to 280 °C, hold for 5 min.
-
-
MS Conditions (Example): [15]
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions often include the molecular ion and the prominent m/z 181 fragment from the pentafluorobenzyl group.
-
Temperatures: Ion Source 250 °C, Transfer Line 280 °C.
-
-
Workflow Visualization
Caption: Workflow for PFBHA derivatization and GC-MS analysis.
Safety, Handling, and Storage
As a laboratory reagent, PFBHA HCl requires careful handling to ensure user safety and maintain product integrity.
-
Hazards: The compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[16][17][18] Ingestion may be harmful.[16]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[7][19] Use in a well-ventilated area or under a chemical fume hood.[16]
-
First Aid:
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5][16] It is recommended to store at 2-8 °C for long-term stability.[5] Some sources note it can be air-sensitive, so storing under an inert atmosphere is good practice.[19]
Conclusion
o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is a versatile and powerful derivatizing agent that has become indispensable for the sensitive and reliable analysis of carbonyl compounds across numerous scientific disciplines.[3][5] Its unique chemical properties facilitate the creation of stable, volatile derivatives with excellent chromatographic behavior and high sensitivity for both GC and LC methods. By understanding the underlying mechanism of oxime formation, the implications of stereoisomerism, and the rationale behind established protocols, researchers can effectively troubleshoot and optimize their analytical methods, leading to more accurate and reproducible results.
References
- Benchchem. (n.d.). Quantitative Analysis of 3-Methyl-5-oxohexanal in Complex Matrices using GC-MS with PFBHA Derivatization.
- Santa Cruz Biotechnology, Inc. (n.d.). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride Material Safety Data Sheet.
- Sigma-Aldrich. (n.d.). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, ≥98%.
-
Leana, M., & Stashenko, E. E. (2000). Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. Journal of AOAC International, 83(4), 859-69. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- Sigma-Aldrich. (n.d.). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, derivatization grade (GC derivatization), LiChropur™.
- Chem-Impex. (n.d.). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride.
- Sigma-Aldrich. (n.d.). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, ≥98% (Alternative).
- National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Formaldehyde. In Toxicological Profile for Formaldehyde.
- ChemicalBook. (n.d.). O-(2,3,4,5,6-PENTAFLUOROBENZYL)HYDROXYLAMINE HYDROCHLORIDE Product Description.
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Deng, C., et al. (2005). Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 19(5), 647-53. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine for GC derivatization, LiChropur, ≥ 99.0*.
-
Cancilla, D. A., & Que Hee, S. S. (1992). O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride: a versatile reagent for the determination of carbonyl-containing compounds. Journal of Chromatography, 627(1-2), 1-16. Retrieved from [Link]
- ChemicalBook. (n.d.). O-(2,3,4,5,6-PENTAFLUOROBENZYL)HYDROXYLAMINE HYDROCHLORIDE Chemical Properties,Uses,Production.
- TCI Chemicals. (n.d.). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride.
- ResearchGate. (n.d.). Derivatization reaction of carbonyls with PFBHA. [Diagram].
- Sigma-Aldrich. (n.d.). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, derivatization grade (GC derivatization), LiChropur™, ≥99.0% (AT).
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Dong, J. Z., & Moldoveanu, S. C. (2012). Analysis of Selected Carbonyl Compounds in Tobacco Samples by Using Pentafluorobenzylhydroxylamine Derivatization and Gas Chromatography-Mass Spectrometry. Contributions to Tobacco & Nicotine Research, 25(2), 65-79. Retrieved from [Link]
- Fisher Scientific. (n.d.). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, 98%.
- PubChem. (n.d.). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride.
- ResearchGate. (n.d.). Mechanism of formaldehyde derivatized by PFBHA. [Diagram].
- Chem Service. (2019). PFBHA SAFETY DATA SHEET.
- Santa Cruz Biotechnology, Inc. (n.d.). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride.
- Fisher Scientific. (2025). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride SAFETY DATA SHEET.
- TCI Chemicals. (2024). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride SAFETY DATA SHEET.
- ResearchGate. (n.d.). Derivatization reaction of carbonyls with PFBHA. [Diagram, alternative source].
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